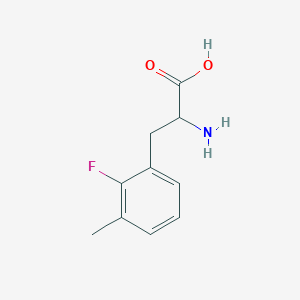

2-Amino-3-(2-fluoro-3-methylphenyl)propanoic acid

Description

2-Amino-3-(2-fluoro-3-methylphenyl)propanoic acid is a synthetic aromatic amino acid featuring a phenyl ring substituted with fluorine (at position 2) and a methyl group (at position 3). Its molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 197.21 g/mol (CAS: 1391005-19-8) . This compound is available in both racemic and enantiomerically pure forms, such as the (2S)-configured isomer (CAS: 1336128-41-6) . Fluorine substitution enhances metabolic stability and lipophilicity, while the methyl group contributes to steric effects, influencing receptor interactions.

Properties

IUPAC Name |

2-amino-3-(2-fluoro-3-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-6-3-2-4-7(9(6)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSVFBLXKMOJKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-fluoro-3-methylbenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with glycine ethyl ester in the presence of a base, such as sodium ethoxide, to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Hydrolysis: The final step involves hydrolysis of the ester group to produce 2-Amino-3-(2-fluoro-3-methylphenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-fluoro-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(2-fluoro-3-methylphenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Stereochemical Variants

(2S)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (CAS: 1039031-55-4)

- Structural Difference : Fluorine at position 2, methyl at position 3.

- Applications : Similar to the target compound but with uncharacterized biological activity .

(R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid (CAS: 266360-61-6)

- Structural Difference : Two fluorine atoms at positions 2 and 4.

- Impact: Increased electronegativity and lipophilicity may enhance blood-brain barrier (BBB) permeability compared to mono-fluorinated analogs.

2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (CAS: 403-90-7)

- Structural Difference : Hydroxyl group at position 4, fluorine at position 3.

- Impact: The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility but reducing BBB permeability.

Heterocyclic and Extended Aromatic Analogs

(S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid

- Structural Difference: Incorporates a thiazole ring linked via a methylamino group.

- Impact : The thiazole moiety enhances antimycobacterial activity , with compounds like 5c showing potent inhibition of Mycobacterium tuberculosis at 3 μg/mL. The target compound lacks this heterocyclic feature, limiting its antimicrobial utility .

2-Amino-3-naphthylpropanoic acid

- Structural Difference : Naphthalene replaces the phenyl ring.

- Impact: Extended aromaticity improves π-π stacking interactions, useful in probing "function space" for novel enzymatic or receptor targets. The target compound’s simpler structure may offer fewer steric constraints .

Sulfur-Containing and Polar Derivatives

2-Amino-3-(1,2-dicarboxyethylthio)propanoic acid

- Structural Difference : Contains a thioether linkage and two carboxylic acid groups.

- The target compound’s lack of sulfur limits such applications .

3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid (CAS: 773125-91-0)

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Selected Analogs

| Compound Name | Molecular Weight (g/mol) | Substituents | LogP* | Notable Activity |

|---|---|---|---|---|

| Target Compound | 197.21 | 2-F, 3-CH₃ | ~1.2 | Undefined |

| (R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid | 201.18 | 2-F, 5-F | ~1.8 | Potential CNS applications |

| 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | 199.18 | 3-F, 4-OH | ~0.5 | Tyrosine analog, enzyme inhibition |

| (S)-2-Amino-3-(4-(((2-(4-chlorophenyl)thiazol-5-yl)methyl)amino)phenyl)propanoic acid | ~400† | Thiazole, 4-Cl | ~2.5 | Antimycobacterial (3 μg/mL MIC) |

*Estimated using fragment-based methods. †Exact MW varies by substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.